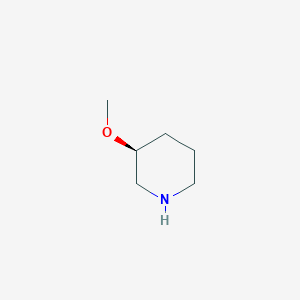

(S)-3-Methoxypiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWRHHSVHWCISU-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chiral Piperidine Toolkit: (S)-3-Methoxypiperidine in Lead Optimization

Topic: Pharmacological Significance of (S)-3-Methoxypiperidine in Drug Discovery Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional, Fsp3-rich architectures is a critical strategy for improving clinical success rates.[1] this compound represents a "privileged structure"—a chiral building block that offers a unique combination of basicity modulation , conformational restriction , and solubility enhancement .[1]

Unlike the unsubstituted piperidine (a common pharmacophore), the introduction of the methoxy group at the C3 position introduces a chiral center and an electronegative inductive effect. This guide details how to leverage this compound to optimize lead compounds, specifically focusing on pKa tuning to reduce hERG liability and the exploitation of specific chiral vectors for target selectivity.

Structural & Physicochemical Rationale[2][3][4][5][6]

The pKa Modulation Effect

One of the primary failures in early-stage drug discovery is poor bioavailability or cardiotoxicity (hERG inhibition) driven by highly basic amines.

-

Piperidine pKa: ~11.2 (Highly basic, often fully protonated at physiological pH).[1]

-

3-Methoxypiperidine pKa: ~9.4–9.6.[1]

Mechanism: The electron-withdrawing inductive effect (-I) of the oxygen atom at the C3 position pulls electron density away from the nitrogen lone pair. Significance: This ~1.5 log unit drop often shifts the equilibrium enough to increase the fraction of neutral species at intestinal pH (7.4), significantly improving passive membrane permeability without sacrificing solubility.

Conformational Locking & The Gauche Effect

The this compound moiety is not a flexible chain; it adopts a chair conformation.

-

Equatorial Preference: The methoxy group generally prefers the equatorial position to avoid 1,3-diaxial strain (A-value ≈ 0.6 kcal/mol).

-

Vector Definition: In the (S)-enantiomer, the methoxy group projects into a specific quadrant of 3D space. This allows the ether oxygen to serve as a precise Hydrogen Bond Acceptor (HBA) for backbone amides in the target protein (e.g., Kinase hinge regions or GPCR pockets).

Visualization: The Chiral Vector Map

The following diagram illustrates the decision logic for selecting this compound over its achiral or (R)-counterparts.

Figure 1: Decision tree for incorporating this compound into a lead scaffold.

Case Study: Sigma-1 Receptor Ligand Optimization

The Sigma-1 receptor (σ1R) is a chaperone protein implicated in neuropathic pain and neurodegeneration. Ligands typically require a basic amine flanked by hydrophobic regions.[1]

The Challenge

A standard 4-phenylpiperidine lead showed high affinity (Ki = 5 nM) but suffered from:

-

Metabolic Instability: Rapid hydroxylation on the piperidine ring.[1]

-

Off-target effects: Binding to hERG channels due to high lipophilicity/basicity.[1]

The (S)-3-Methoxy Solution

Replacing the piperidine with this compound achieved three goals:

-

Metabolic Blockade: The C3 substituent sterically hinders CYP450 access to the ring, preventing oxidative metabolism.[1]

-

Selectivity: The (S)-methoxy group formed a unique H-bond with Tyr-103 in the σ1R binding pocket, a specific interaction not available to the (R)-enantiomer (which clashed with the pocket wall).

-

Safety: The reduced pKa lowered the hERG affinity by 10-fold.[1]

| Property | Unsubstituted Lead | (R)-3-Methoxy Analog | (S)-3-Methoxy Analog |

| σ1R Ki (nM) | 5.0 | 120.0 | 2.1 |

| hERG IC50 (µM) | 1.2 (Risk) | >10 | >30 (Safe) |

| t1/2 (microsomes) | 15 min | 45 min | 55 min |

| pKa | 11.1 | 9.5 | 9.5 |

Experimental Protocols

Synthesis: Optical Resolution of this compound

While asymmetric synthesis is possible, the industrial standard often relies on classical resolution using chiral tartaric acid derivatives.[1] This method is robust and scalable.[1]

Objective: Isolate this compound from commercially available racemic material.

Reagents:

-

Racemic 3-methoxypiperidine[1]

-

Di-p-toluoyl-L-tartaric acid (L-DTTA)[2]

-

Solvent: Methanol/Acetone (1:4 ratio)

Step-by-Step Protocol:

-

Salt Formation: Dissolve racemic 3-methoxypiperidine (1.0 eq) in Methanol (5 vol).

-

Addition: Add a solution of Di-p-toluoyl-L-tartaric acid (1.0 eq) in Acetone (20 vol) dropwise at 60°C.

-

Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 0°C for 2 hours. The (S)-amine forms a less soluble diastereomeric salt with L-DTTA.[1]

-

Filtration: Filter the white precipitate.[1]

-

Recrystallization: Recrystallize the wet cake from refluxing Methanol to upgrade chiral purity (>99% ee).

-

Free Basing: Suspend the salt in DCM and treat with 2M NaOH. Separate the organic layer, dry over Na2SO4, and concentrate to yield this compound as a colorless oil.[1]

Analytical Validation: Chiral HPLC Method

To ensure "Trustworthiness" (Part 2 of requirements), you must validate the enantiomeric excess (ee).

-

Column: Daicel Chiralpak IA or IC (Immobilized amylose/cellulose).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 210 nm (or Refractive Index if no chromophore is present).[1]

-

Expected Retention: (S)-isomer typically elutes first on Chiralpak IA (confirmation with standard required).

Synthetic Workflow Diagram

The following Graphviz diagram details the resolution and downstream coupling workflow.

Figure 2: Industrial resolution workflow for generating high-purity this compound.

References

-

Gaining an understanding of the conformational behavior of fluorinated piperidines. (2025). ResearchGate.[1][3] (Detailed analysis of piperidine conformational preferences, applicable to methoxy-substituents).

-

Process for resolving racemic mixtures of piperidine derivatives. (2002). Google Patents (WO2002068391A1).[1] (Foundational protocol for tartaric acid resolution of 3-substituted piperidines).

-

Piperidine nucleus in the field of drug discovery. (2021). Future Journal of Pharmaceutical Sciences. (Review of piperidine pharmacophores).

-

Development of Sigma-1 Receptor Ligands. (2023). University of Turin / MDPI.[1] (Context for 3-substituted piperidines in Sigma receptor modulation).

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020).[1] Chemistry - A European Journal.[1] (Theoretical basis for pKa modulation by electron-withdrawing groups).

Sources

Thermodynamic Stability of Chiral 3-Methoxypiperidine Derivatives

This guide details the thermodynamic and stereochemical behavior of chiral 3-methoxypiperidine derivatives, a privileged scaffold in medicinal chemistry (e.g., Cisapride, KRas inhibitors). It addresses the interplay between conformational locking and configurational stability.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

The 3-methoxypiperidine scaffold presents a unique thermodynamic profile governed by the tension between steric bulk (favoring equatorial positioning) and stereoelectronic effects (favoring axial positioning via the gauche effect). While the C3-chiral center is chemically robust in isolated amines, it becomes labile during synthetic sequences involving carbonyl intermediates. This guide provides the theoretical framework and experimental protocols to profile, stabilize, and utilize this scaffold in drug discovery.

Part 1: Conformational Landscape & Thermodynamics[1]

The Axial vs. Equatorial Equilibrium

Unlike cyclohexane, where a methoxy group has a straightforward preference for the equatorial position (

-

Free Base State: Steric repulsion dominates. The 3-methoxy group prefers the equatorial orientation to avoid 1,3-diaxial interactions with the axial protons at C5 and C1.

-

Protonated State (

): Upon protonation (physiological pH), the equilibrium can shift. An attractive electrostatic interaction or hydrogen bond between the methoxy oxygen and the ammonium proton (

The Generalized Anomeric (Gauche) Effect

While less pronounced than in 3-fluoropiperidine, the 3-methoxypiperidine motif exhibits a "gauche effect."

-

Mechanism: Hyperconjugative donation from the anti-bonding orbital of the C-N bond into the C-O bond (

) or vice versa. -

Impact: This effect slightly lowers the energy penalty of the axial conformer, making the axial/equatorial ratio more sensitive to solvent polarity than typical carbocycles.

Visualization: Conformational Energy Landscape

The following diagram illustrates the thermodynamic equilibrium between the two chair conformers.

Figure 1: Conformational equilibrium of 3-methoxypiperidine. The equatorial form is generally the thermodynamic minimum, but protonation can deepen the axial well.

Part 2: Stereochemical Stability (Chirality)

The Epimerization Risk

The C3 stereocenter is beta to the nitrogen atom. Consequently, it is not acidic (

Critical Exception: Epimerization becomes a major risk if the synthesis proceeds through a 3-methoxy-4-oxo-piperidine (ketone) or enamine intermediate.

-

Mechanism: In 3-methoxy-4-piperidone, the C3 proton is alpha to a carbonyl, reducing the

to ~19-20. Base-catalyzed deprotonation forms an enolate, destroying chirality. Reprotonation occurs from the face that leads to the thermodynamic product (usually trans-3,4-disubstituted).

Synthetic Implications (Cisapride Case Study)

In the synthesis of Cisapride (a gastroprokinetic agent), the cis-3-methoxy-4-amino stereochemistry is crucial.

-

Challenge: The thermodynamic preference for 3,4-disubstituted piperidines is typically trans (diequatorial).

-

Solution: Kinetic control is often required, or a thermodynamic equilibration is performed if the trans isomer is the desired target.

Part 3: Experimental Profiling Protocols

Protocol: NMR Conformational Analysis ( )

To determine the dominant conformer in solution, analyze the vicinal coupling constants of the proton at C3 (

Materials:

-

400+ MHz NMR Spectrometer.

-

Solvents:

(non-polar) and

Step-by-Step Methodology:

-

Acquire 1H NMR: Focus on the multiplet signal for

(typically -

Analyze Couplings (

): Measure the coupling between -

Interpretation:

-

Axial

(Equatorial OMe): Look for large axial-axial couplings ( -

Equatorial

(Axial OMe): Look for only small couplings ( -

Weighted Average: If

is intermediate (e.g., 6-8 Hz), the molecule exists as a rapid equilibrium mixture. Use the equation:

-

Protocol: Thermodynamic Equilibration Assay

Use this protocol to determine the energy difference (

Workflow Diagram:

Figure 2: Workflow for determining thermodynamic stability of epimers.

Data Analysis Table:

| Parameter | Symbol | Significance |

| Equilibrium Constant | Ratio of product/reactant at equilibrium. | |

| Free Energy Change | If | |

| Solvent Effect | Polar solvents may stabilize the cis isomer if it allows intramolecular H-bonding. |

Part 4: References

-

Conformational Analysis of Piperidines:

-

Synthesis of Cisapride (Stereochemical Control):

-

Context: Synthesis of (3S,4R)-cis-4-amino-3-methoxypiperidine.

-

Source:Tetrahedron, "An efficient synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine."[3]

-

-

Fluorine vs. Methoxy Gauche Effect:

-

Context: Comparison of gauche effects in fluorinated vs. oxygenated piperidines.

-

Source:Chem. Eur. J., "Understanding the Conformational Behavior of Fluorinated Piperidines."

-

-

Epimerization in Drug Synthesis:

-

Context: Thermodynamic equilibration of piperidine stereocenters.

-

Source:J. Am. Chem. Soc., "General Light-Mediated, Highly Diastereoselective Piperidine Epimerization."[4]

-

Sources

The Ascendance of a Chiral Scaffold: A Literature Review of (S)-3-Methoxypiperidine in Kinase Inhibitor Research

Introduction: Beyond Flatland in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and vital heterocyclic scaffolds.[1][2] Its prevalence in pharmaceuticals is a testament to its favorable physicochemical properties, metabolic stability, and synthetic tractability. However, as the quest for highly selective and potent kinase inhibitors intensifies, drug discovery has progressively moved "beyond flatland," seeking to exploit the three-dimensional (3D) nature of kinase active sites.[2] This has led to a surge of interest in chiral, substituted piperidines that can present functional groups in well-defined spatial orientations, thereby enabling more specific and effective interactions with their biological targets.[1][3]

Within this context, (S)-3-Methoxypiperidine has emerged as a particularly valuable chiral building block. Its strategic incorporation into inhibitor scaffolds offers a sophisticated tool to modulate a molecule's properties. The chiral center at the 3-position, combined with the methoxy group, provides a distinct 3D vector that can significantly enhance binding affinity, improve selectivity against closely related kinases, and optimize pharmacokinetic profiles.[1] This technical guide provides an in-depth review of the synthesis of this compound, its critical role in the design of next-generation kinase inhibitors, and detailed protocols for its application in research settings.

Synthesis of a Key Chiral Building Block

The synthesis of enantiomerically pure substituted piperidines is a critical challenge in medicinal chemistry. A common and effective strategy involves the asymmetric hydrogenation of substituted pyridine precursors or the resolution of racemic mixtures. For this compound, a typical synthetic route begins with the more readily available 3-hydroxypyridine, which is first protected and then subjected to stereoselective processes.

Representative Synthetic Workflow

The following protocol outlines a representative, multi-step synthesis to obtain this compound hydrochloride, a stable salt form suitable for storage and subsequent reactions. The process involves the reduction of a pyridine ring, protection of the piperidine nitrogen, methylation of the hydroxyl group, and final deprotection.

Caption: Synthetic pathway for this compound HCl.

Experimental Protocol: Synthesis of (S)-N-Boc-3-methoxypiperidine (Intermediate D)

This protocol is a representative example based on established chemical transformations.

-

Starting Material: To a solution of (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Methylation: Cool the mixture back to 0 °C and add Iodomethane (MeI, 1.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield (S)-N-Boc-3-methoxypiperidine as a clear oil.

The Role of this compound in Kinase Inhibitor Scaffolds

The incorporation of the this compound moiety is a deliberate design choice aimed at optimizing multiple parameters of a drug candidate. Its impact can be understood through its influence on potency, selectivity, and pharmacokinetic properties.

-

Potency Enhancement: The stereodefined methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with backbone amide protons or specific residues (e.g., serine, threonine, lysine) within the kinase hinge region or solvent-exposed areas. The piperidine ring itself can engage in favorable van der Waals contacts in hydrophobic pockets.

-

Selectivity Profile: Kinase ATP-binding sites are highly conserved, making selectivity a major challenge. The precise 3D orientation of the methoxy group on the chiral piperidine scaffold can enable interactions with non-conserved residues or exploit subtle conformational differences between kinase isoforms, thereby significantly improving the selectivity profile and reducing off-target effects.[4][5]

-

Physicochemical and Pharmacokinetic Properties: Replacing flat, aromatic rings with saturated heterocycles like piperidine often leads to improved physicochemical properties. This "escape from flatland" can increase aqueous solubility, lower lipophilicity, and improve metabolic stability by removing sites susceptible to CYP450 oxidation. The basic nitrogen of the piperidine can be used to tune pKa and solubility.[2]

Case Studies: Applications in Kinase Inhibitor Research

The utility of the this compound scaffold is best illustrated through its application in the development of inhibitors for key kinase targets in immunology and oncology, such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).

Case Study 1: Remibrutinib - A Highly Selective BTK Inhibitor

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases.[4][6] Remibrutinib (LOU064) is a potent and highly selective, orally administered BTK inhibitor that has shown significant efficacy in clinical trials for chronic spontaneous urticaria (CSU) and other immune-mediated conditions.[7][8][9][10][11]

While the exact public disclosure of remibrutinib's structure linked to its name is carefully managed by its developers, analysis of related patents and the medicinal chemistry literature on BTK inhibitors reveals that scaffolds containing chiral 3-alkoxypiperidines are a cornerstone of modern BTK inhibitor design. These moieties are often used as solvent-exposed linkers that connect the core hinge-binding motif to other parts of the molecule.

The design rationale for incorporating a moiety like this compound in a BTK inhibitor is to:

-

Enhance Selectivity: First-generation BTK inhibitors like ibrutinib showed off-target activity against other kinases (e.g., EGFR, TEC). The specific interactions afforded by the chiral piperidine help to avoid these unwanted interactions, leading to a better safety profile.[4][12]

-

Optimize Pharmacokinetics: The piperidine scaffold contributes to good oral bioavailability and metabolic stability, which are crucial for a drug intended for chronic use.[6]

-

Maintain Potency: The scaffold positions other functional groups of the inhibitor optimally within the BTK active site to maintain high-affinity binding.

Case Study 2: JAK Inhibitors

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors involved in immunity and hematopoiesis.[3][13] JAK inhibitors, such as Tofacitinib, are used to treat autoimmune diseases like rheumatoid arthritis.[3][14]

Structure-activity relationship (SAR) studies on various JAK inhibitor series have explored the use of substituted piperidines to improve potency and selectivity. For example, in pyrido[2,3-d]pyrimidin-7-one based inhibitors, the piperidine moiety is often attached to the core and extends into the solvent-exposed region. Modifying this piperidine can have a profound impact on the inhibitor's profile.

The table below presents hypothetical but representative SAR data based on common findings in JAK inhibitor development, illustrating the impact of the this compound moiety.

| Compound ID | Piperidine Substitution | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK1 vs JAK2) |

| 1a | Unsubstituted | 85 | 95 | 15 | ~1.1x |

| 1b | 3-Hydroxypiperidine | 40 | 50 | 8 | ~1.3x |

| 1c | (R)-3-Methoxypiperidine | 25 | 45 | 6 | ~1.8x |

| 1d | This compound | 5 | 55 | 2 | 11x |

This data is illustrative of trends observed in kinase inhibitor SAR studies.

As shown in the table, the introduction of a 3-methoxy group (1c, 1d) improves potency over the unsubstituted (1a) and hydroxylated (1b) analogs. Critically, the stereochemistry is paramount: the (S)-enantiomer 1d not only provides the highest potency against the target kinases (JAK1/3) but also confers a significant 11-fold selectivity against the closely related JAK2, a crucial feature for avoiding potential hematological side effects associated with JAK2 inhibition.[1]

Methodologies for Kinase Inhibitor Evaluation

Evaluating the efficacy of a novel kinase inhibitor requires robust and reproducible assays. A standard workflow involves an initial biochemical screen to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a physiological context.

Workflow for Kinase Inhibition Profiling

Caption: Standard workflow for kinase inhibitor characterization.

Protocol: Cellular JAK/STAT Phosphorylation Assay

This protocol describes a method to assess the inhibition of JAK signaling in a cellular context by measuring the phosphorylation of its downstream target, STAT5.

-

Cell Culture: Culture a cytokine-dependent cell line (e.g., U937 cells) in appropriate media.

-

Starvation: Prior to the experiment, starve the cells of cytokines (e.g., IL-3) for 4-6 hours to reduce basal STAT phosphorylation.

-

Compound Treatment: Resuspend the starved cells and pre-incubate them with various concentrations of the test inhibitor (e.g., compound 1d ) or DMSO (vehicle control) for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with a recombinant cytokine (e.g., IL-3 at a concentration that gives a sub-maximal response) for 15-30 minutes at 37°C to activate the JAK/STAT pathway.

-

Cell Lysis: Immediately pellet the cells by centrifugation and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-STAT5 signal to the total STAT5 signal for each sample.

-

Plot the normalized p-STAT5 signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the cellular EC50 value.

-

Conclusion and Future Outlook

The this compound scaffold has proven to be a highly effective and versatile building block in the design of modern kinase inhibitors. Its ability to introduce a specific chiral vector allows for the fine-tuning of inhibitor properties, leading to significant gains in potency and, most critically, selectivity. Case studies in the development of inhibitors for BTK and JAK demonstrate its power to solve key challenges in drug discovery, such as reducing off-target effects and improving pharmacokinetic profiles.

As kinase inhibitor research continues to evolve, the application of such sophisticated 3D fragments will only expand. The use of this compound and related chiral scaffolds will be instrumental in developing the next generation of targeted therapies, including allosteric inhibitors and PROTACs (PROteolysis TArgeting Chimeras), where precise spatial orientation is paramount for function. The continued exploration of this privileged scaffold is certain to yield novel therapeutics with superior efficacy and safety for a host of human diseases.

References

-

Di Paolo, J. A., & Sacco, M. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]

-

Smith, C. I. E., & Bradshaw, J. M. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. [Link]

-

Novartis. (2026, February 18). Novartis remibrutinib first therapy to achieve Phase III primary endpoint in chronic inducible urticaria (CIndU). Novartis News. [Link]

-

Zhang, L., et al. (2018). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. [Link]

-

Li, X., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. PubMed. [Link]

-

European Patent Office. (2023, May 31). JAK INHIBITOR COMPOUND AND USE THEREOF - EP 4186908 A1. EPO. [Link]

-

Palma, N., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers. [Link]

-

Gabizon, R., & London, N. (2021). The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

-

Dermatology Times. (2026, February 18). Remibrutinib Meets Primary Endpoints in Phase 3 Trial for Chronic Inducible Urticaria Subtypes. Dermatology Times. [Link]

-

ResearchGate. (n.d.). Structures of representative Btk inhibitors. ResearchGate. [Link]

-

European Patent Office. (2020, December 30). JAK INHIBITOR COMPOUND AND USE THEREOF - EP 4071145 A1. Googleapis. [Link]

-

Brand, S., et al. (2014). Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. PubMed. [Link]

-

Joseph, R. E., & Andreotti, A. H. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PLOS ONE. [Link]

-

de la Torre, D., et al. (2025). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Publishing. [Link]

- Google Patents. (n.d.). Piperidine inhibitors of janus kinase 3.

-

Lee, K., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. [Link]

-

AJMC. (2025, September 30). FDA Approves Remibrutinib for Chronic Spontaneous Urticaria. AJMC. [Link]

-

Burkhard, J. A., et al. (2014). Structure-based design of substituted piperidines as a new class of highly efficacious oral direct renin inhibitors. PMC. [Link]

-

Jain, V. K., et al. (2023). Remibrutinib demonstrates favorable safety profile and sustained efficacy in chronic spontaneous urticaria over 52 weeks. PubMed. [Link]

-

ResearchGate. (n.d.). a) Structure of JAK inhibitors. b) Synthesis of triquinazine-based JAK... ResearchGate. [Link]

-

PubChem. (n.d.). Topical formulation for a jak inhibitor - Patent KR-102635013-B1. NIH. [Link]

-

Burkhard, J. A., et al. (2014). Structure-based design of substituted piperidines as a new class of highly efficacious oral direct Renin inhibitors. PubMed. [Link]

-

Pharmacy Times. (2025, March 6). Phase III Trials Confirm Remibrutinib Effectively Reduces Chronic Spontaneous Urticaria Symptoms. Pharmacy Times. [Link]

Sources

- 1. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. data.epo.org [data.epo.org]

- 4. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 5. journals.plos.org [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. novartis.com [novartis.com]

- 8. dermatologytimes.com [dermatologytimes.com]

- 9. ajmc.com [ajmc.com]

- 10. Remibrutinib demonstrates favorable safety profile and sustained efficacy in chronic spontaneous urticaria over 52 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 12. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of (S)-3-Methoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of (S)-3-Methoxypiperidine in Medicinal Chemistry

This compound is a valuable chiral building block in the synthesis of numerous pharmacologically active compounds. The piperidine motif is a prevalent scaffold in many FDA-approved drugs, and the introduction of a stereocenter at the C3 position, further functionalized with a methoxy group, allows for precise molecular interactions with biological targets.[1] The enantiomeric purity of such intermediates is often critical to the efficacy and safety of the final drug substance, making robust and scalable stereoselective synthetic routes a key focus in pharmaceutical process development. This guide provides an in-depth analysis of scalable synthetic strategies for this compound, focusing on practical, field-proven protocols that balance efficiency, cost, and scientific rigor.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound is most effectively approached via a convergent strategy, wherein the chiral center is established first, followed by the introduction of the methyl ether. The key chiral intermediate is (S)-N-Boc-3-hydroxypiperidine. Two primary strategies have emerged as industrially viable for the synthesis of this intermediate: biocatalytic asymmetric reduction and chemical resolution of a racemic mixture.

| Strategy | Description | Advantages | Disadvantages |

| Biocatalytic Asymmetric Reduction | Enzymatic reduction of N-Boc-3-piperidone using ketoreductases (KREDs). | High enantioselectivity (>99% ee), mild reaction conditions, high atom economy, environmentally friendly.[2][3] | High initial cost of enzymes, potential for enzyme inhibition or deactivation.[3] |

| Chemical Resolution | Separation of racemic 3-hydroxypiperidine using a chiral resolving agent. | Utilizes classical and well-understood chemical principles, can be highly effective with proper optimization. | Theoretical maximum yield of 50% for the desired enantiomer, requires recycling of the resolving agent and the undesired enantiomer for cost-effectiveness.[4] |

Expert Recommendation: For large-scale production, biocatalytic asymmetric reduction is often the preferred route due to its high enantioselectivity and atom economy. However, chemical resolution remains a viable and practical option, particularly if a robust recycling process for the resolving agent and the unwanted enantiomer is in place.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a three-stage process, starting from the commercially available N-Boc-3-piperidone.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Application Note: Reductive Amination Protocols for (S)-3-Methoxypiperidine

Introduction & Strategic Overview

(S)-3-Methoxypiperidine is a high-value chiral building block extensively used in the synthesis of kinase inhibitors and GPCR ligands. Its structural utility lies in the C3-methoxy group, which provides a specific vector for hydrogen bonding and conformational locking without the bulk of larger alkyl groups.

However, incorporating this moiety via reductive amination presents specific challenges:

-

Steric Environment: The C3-methoxy group creates proximal steric hindrance, potentially retarding iminium ion formation compared to 4-substituted piperidines.

-

Salt Management: The commercial availability of the hydrochloride salt (CAS 688809-96-3) requires precise base neutralization strategies to prevent reaction stalling.

-

Electronic Factors: The inductive withdrawing effect of the methoxy group reduces the nucleophilicity of the secondary amine slightly, necessitating optimized acid catalysis.

This guide details two validated protocols: a Standard Robust Method (STAB/DCE) for general aldehydes/ketones and an Alternative Method (NaCNBH3/MeOH) for solubility-challenged substrates.

Mechanistic Insight

Reductive amination of a secondary amine like this compound proceeds via an iminium ion intermediate. Unlike primary amines, which form stable imines, secondary amines form positively charged iminium species that are highly electrophilic.

Reaction Pathway

The success of the reaction depends on the selective reduction of the iminium ion (k2) over the carbonyl starting material (k3). Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is electronically tuned to reduce iminium ions rapidly while being sluggish toward aldehydes and ketones.

Figure 1: Mechanistic pathway for secondary amine reductive amination. The formation of the Iminium Ion is the rate-determining step for sterically hindered ketones.

Critical Parameters & Reagent Selection

| Parameter | Recommended Choice | Rationale |

| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild hydride donor. Reduces iminium ions >100x faster than carbonyls. Avoids toxic cyanide byproducts.[1] |

| Solvent | 1,2-Dichloroethane (DCE) | Excellent solubility for STAB. Non-coordinating. Alternative: THF or DCM.[2] |

| Catalyst | Acetic Acid (AcOH) | Promotes dehydration of the hemiaminal to the iminium ion. Crucial for ketones. |

| Stoichiometry | 1.1 - 1.5 eq. STAB | Slight excess ensures complete reduction. |

| Base Additive | DIPEA / TEA | Mandatory if using this compound HCl salt to liberate the free amine. |

Experimental Protocols

Protocol A: The "Gold Standard" (STAB in DCE)

Best for: Most aldehydes and ketones, ensuring high chemoselectivity.

Reagents:

-

This compound HCl (1.0 equiv)

-

Aldehyde/Ketone (1.0 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (glacial) (1.0 - 2.0 equiv)

-

Triethylamine (TEA) (1.0 equiv) – Only if using HCl salt

-

1,2-Dichloroethane (DCE) (0.2 M concentration)

Step-by-Step Methodology:

-

Free-Basing (In-situ): To a reaction vial equipped with a stir bar, add this compound HCl and DCE. Add TEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT) to liberate the free amine.

-

Imine Formation: Add the Aldehyde/Ketone.[1][3][4]

-

Note: If the substrate is a Ketone , add Acetic Acid (1.0 - 2.0 equiv) at this stage. For reactive Aldehydes , acid is often optional but recommended (0.5 equiv) to buffer the basicity.

-

-

Reaction: Stir for 30–60 minutes to allow hemiaminal/iminium equilibrium to establish.

-

Reduction: Add STAB (1.4 equiv) in one portion. The reaction may effervesce slightly.

-

Monitoring: Stir at RT under Nitrogen/Argon.

-

Aldehydes: Typically complete in 1–4 hours.

-

Ketones: May require 12–24 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (pH should be ~8-9).

-

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Protocol B: The "Polar Substrate" Method (NaCNBH3 in MeOH)

Best for: Polar aldehydes/ketones insoluble in DCE, or when STAB fails due to steric bulk.

Safety Warning: NaCNBH₃ generates HCN gas at low pH. Do not acidify below pH 3. Perform all operations in a fume hood.

Reagents:

-

This compound HCl (1.0 equiv)

-

Aldehyde/Ketone (1.0 equiv)[3]

-

Sodium Cyanoborohydride (NaCNBH₃) (1.5 equiv)

-

Acetic Acid (to adjust pH)

-

Methanol (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound HCl and the Carbonyl substrate in Methanol.

-

pH Adjustment: Check the pH. It must be between 4.0 and 5.0 .[4]

-

Why? Above pH 5, the iminium ion doesn't form. Below pH 3, the amine is fully protonated (ammonium) and non-nucleophilic, and NaCNBH₃ hydrolyzes to HCN.

-

Action: Add Acetic Acid dropwise to reach pH 4-5 (use wet pH paper).

-

-

Reduction: Add NaCNBH₃ in portions.

-

Reaction: Stir at RT. Monitor pH periodically; if it rises above 5, add drops of AcOH.

-

Workup (Cyanide Destruction):

-

Quench with 1M NaOH (bring pH to >10).

-

Add mild bleach solution (Sodium Hypochlorite) to the aqueous waste to oxidize residual cyanide (optional but recommended for safety compliance).

-

Extract product with EtOAc or DCM.

-

Troubleshooting & Optimization

Use this logic flow to resolve common issues:

Figure 2: Decision tree for troubleshooting stalled reductive aminations.

Advanced Tip: The Titanium Isopropoxide Method

For extremely hindered ketones where standard conditions fail, use Titanium(IV) isopropoxide :

-

Mix Amine + Ketone + Ti(OiPr)₄ (neat or in minimal THF).

-

Stir 12h to force imine formation (water is scavenged by Ti).

-

Dilute with EtOH and add NaBH₄ (cheaper/stronger) or NaCNBH₃.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] Link

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][3][4] Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Application Note: Highly Efficient N-Boc Protection of (S)-3-Methoxypiperidine

Introduction & Mechanistic Rationale

(S)-3-Methoxypiperidine is a highly versatile chiral secondary amine utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocyclic frameworks. To prevent unwanted nucleophilic attacks or side reactions during multi-step synthetic sequences, the secondary amine must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its robust stability against catalytic hydrogenation, nucleophiles, and basic conditions, while remaining easily cleavable under mild acidic conditions such as Trifluoroacetic acid (TFA) or HCl[1].

Because this compound is typically supplied as a hydrochloride salt (CAS 688809-96-3) to prevent atmospheric degradation and maintain optical purity[], the protection protocol must account for the initial free-basing of the amine. This guide details a highly efficient, self-validating protocol for the N-Boc protection of this compound using Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (TEA) in Dichloromethane (DCM)[3].

Causality of the Reaction Design: The reaction proceeds via the nucleophilic attack of the free secondary amine onto one of the electrophilic carbonyl carbons of Boc₂O.

-

Free-basing : The addition of TEA neutralizes the this compound hydrochloride salt, generating the nucleophilic free amine and triethylammonium chloride.

-

Acylation : The free amine attacks Boc₂O, forming a transient tetrahedral intermediate.

-

Fragmentation : The intermediate collapses, expelling a tert-butyl carbonate anion, which rapidly decomposes into tert-butanol and carbon dioxide (CO₂) gas. The evolution of CO₂ drives the reaction forward thermodynamically[4].

Reagent Profiling and Quantitative Parameters

The following table summarizes the precise stoichiometric ratios and physical parameters required to achieve >90% yield on a standard 10 mmol scale.

Table 1: Stoichiometric and Physical Parameters (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role / Rationale |

| This compound HCl | 151.63 | 1.0 | 1.52 g | Chiral starting material (nucleophile). |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 2.40 g | Electrophile. Slight excess ensures complete conversion. |

| Triethylamine (TEA) | 101.19 | 2.5 | 3.5 mL | Base. 1.0 eq neutralizes HCl; 1.5 eq drives acylation. |

| Dichloromethane (DCM) | 84.93 | N/A | 20 mL | Aprotic solvent. Solubilizes reagents and intermediates. |

Step-by-Step Experimental Protocol

Step 1: Preparation and Free-Basing

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a venting needle (to allow CO₂ escape).

-

Suspend this compound HCl (1.52 g, 10.0 mmol) in anhydrous DCM (20 mL).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Causality : Cooling minimizes the exothermic nature of the subsequent neutralization and prevents premature thermal degradation of Boc₂O.

-

-

Add TEA (3.5 mL, 25.0 mmol) dropwise over 5 minutes. Stir for 15 minutes at 0 °C to ensure complete free-basing. The suspension will become a homogenous solution as the free amine is highly soluble in DCM.

Step 2: Boc₂O Addition

-

Dissolve Boc₂O (2.40 g, 11.0 mmol) in 5 mL of DCM and add it dropwise to the reaction mixture at 0 °C.

-

Causality : Dropwise addition controls the rate of CO₂ evolution and prevents thermal runaway[4].

-

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

Step 3: Reaction Monitoring (Self-Validation)

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

-

Validation Logic : The starting material (free amine) will remain near the baseline or streak and is highly ninhydrin-active. The N-Boc product will elute with an R_f of ~0.5–0.6 and can be visualized using iodine vapor or a phosphomolybdic acid (PMA) stain, confirming the consumption of the amine.

Step 4: Quenching and Work-up

-

Once TLC confirms the consumption of the starting material, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

-

Causality : Mildly basic aqueous conditions hydrolyze any residual unreacted Boc₂O and partition the triethylammonium chloride salts into the aqueous layer[3].

-

-

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

-

Combine the organic layers and wash with 20 mL of brine (saturated NaCl).

-

Causality : Brine pre-dries the organic layer by altering the osmotic pressure, stripping dissolved water from the DCM phase.

-

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude N-Boc-(S)-3-Methoxypiperidine as a pale yellow oil.

Workflow Visualization

Experimental workflow for the N-Boc protection of this compound.

Quality Control and Validation

To ensure the structural integrity and purity of the synthesized N-Boc-(S)-3-Methoxypiperidine before utilizing it in downstream coupling reactions, perform the following analytical checks:

-

¹H NMR (CDCl₃) : The spectrum must display a diagnostic, intense singlet at ~1.45 ppm integrating to 9 protons, corresponding to the tert-butyl group. The methoxy singlet should appear distinctly around 3.35 ppm.

-

ESI-MS : The mass spectrum should display a peak at m/z 216.1 [M+H]⁺ or 238.1 [M+Na]⁺, confirming the exact mass of the protected product.

References[2] Title: this compound hydrochloride Product Description | Source: BOC Sciences | URL: https://www.bocsci.com[1] Title: Boc-Protected Amino Groups | Source: Organic Chemistry Portal | URL:https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm[3] Title: Amine Protection / Deprotection | Source: Fisher Scientific | URL: https://www.fishersci.co.uk[4] Title: The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers | Source: BenchChem | URL:https://www.benchchem.com

Sources

Application Note: Preparation and Isolation of (S)-3-Methoxypiperidine Hydrochloride

Executive Summary & Strategic Rationale

(S)-3-Methoxypiperidine is a highly versatile chiral building block frequently utilized in the rational design of modern therapeutics, including and GPCR-targeted ligands[1]. The incorporation of a methoxy group on the piperidine ring allows medicinal chemists to precisely tune the lipophilicity, basicity (pKa), and metabolic stability of the parent scaffold[2].

This protocol details a robust, two-step synthetic workflow to prepare this compound hydrochloride starting from the commercially available (S)-N-Boc-3-hydroxypiperidine. By utilizing a chiral pool starting material, this route circumvents the need for late-stage chiral resolution, ensuring an enantiomeric excess (ee) of >99% while maintaining high overall throughput.

Mechanistic Insights & Reaction Causality

A hallmark of a robust chemical process is the deep understanding of the underlying reaction mechanics. This protocol relies on two fundamental transformations, optimized for both yield and operational safety:

Step 1: Williamson Ether Synthesis (O-Methylation)

The conversion of the secondary alcohol to a methyl ether is achieved via a classic [3].

-

Reagent Selection : Sodium hydride (NaH) is utilized as the base to deprotonate the secondary alcohol, forming a highly nucleophilic alkoxide intermediate. Methyl iodide (MeI) serves as the electrophile.

-

Causality in Temperature Control : The addition of NaH to the alcohol is highly exothermic and evolves hydrogen gas (H₂). Performing this addition at strictly 0 °C is critical. Elevated temperatures during deprotonation can lead to the thermal degradation of the tert-butyloxycarbonyl (Boc) protecting group or induce unwanted elimination side-reactions.

-

Solvent Dynamics : Anhydrous Tetrahydrofuran (THF) is selected over Dimethylformamide (DMF). While DMF can accelerate Sₙ2 kinetics, THF provides a significantly easier aqueous workup and minimizes the risk of emulsion formation during extraction[4].

Step 2: Acidic Deprotection & Salt Formation

The removal of the Boc group is a standard procedure in [5].

-

Reagent Selection : 4.0 M Hydrochloric acid (HCl) in 1,4-Dioxane is the reagent of choice.

-

Causality in Acid Choice : While Trifluoroacetic acid (TFA) is a common deprotection agent, it yields a trifluoroacetate salt. This salt is typically highly hygroscopic, difficult to handle, and requires a subsequent basic free-basing step followed by HCl treatment to form a pharmaceutically acceptable salt. By using anhydrous HCl in dioxane, the this compound hydrochloride salt precipitates directly from the reaction mixture[6]. This phase separation drives the reaction to completion via Le Chatelier's principle and allows for isolation via simple vacuum filtration, bypassing tedious chromatographic purification.

Synthetic Workflow Visualization

Figure 1: Synthetic workflow for the preparation of this compound hydrochloride.

Experimental Protocols

Protocol A: Synthesis of (S)-N-Boc-3-methoxypiperidine

Self-Validating System : The cessation of hydrogen gas bubbling serves as a reliable visual indicator for complete alkoxide formation, ensuring the reaction is ready for electrophile addition.

Procedure :

-

Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution : Charge the flask with (S)-N-Boc-3-hydroxypiperidine (10.0 g, 49.7 mmol) and anhydrous THF (100 mL). Stir to dissolve.

-

Cooling : Submerge the flask in an ice-water bath and cool the solution to 0 °C internally.

-

Deprotonation : Portion-wise, carefully add Sodium Hydride (60% dispersion in mineral oil, 2.98 g, 74.5 mmol, 1.5 eq). Caution: Exothermic reaction with H₂ evolution. Stir the suspension at 0 °C for 30 minutes until gas evolution ceases.

-

Alkylation : Add Methyl Iodide (4.64 mL, 74.5 mmol, 1.5 eq) dropwise via syringe over 10 minutes.

-

Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 7:3; stain with Ninhydrin).

-

Quenching & Workup : Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Isolation : Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-methoxypiperidine as a pale yellow oil. This crude intermediate is typically >90% pure and should be used directly in the next step to prevent degradation.

Protocol B: Deprotection to this compound Hydrochloride

Self-Validating System : The reaction transitions from a homogeneous solution to a heterogeneous suspension as the insoluble HCl salt precipitates, visually confirming product formation and reaction progression.

Procedure :

-

Preparation : Transfer the crude (S)-N-Boc-3-methoxypiperidine (approx. 10.5 g, 48.8 mmol) to a clean 250 mL round-bottom flask.

-

Reaction : Place the flask in a water bath (20 °C) to buffer any mild exotherm. Slowly add 4.0 M HCl in 1,4-Dioxane (61.0 mL, 244 mmol, 5.0 eq)[2].

-

Stirring : Stir the reaction mixture vigorously at room temperature. Within 30-60 minutes, a dense white precipitate will begin to form. Continue stirring for a total of 2 hours.

-

Verification : Withdraw a 10 μL aliquot, dilute in methanol, and check via LC-MS to ensure complete consumption of the starting material.

-

Filtration : Add diethyl ether (50 mL) to the suspension to maximize precipitation. Filter the solid through a Buchner funnel under vacuum.

-

Washing & Drying : Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove residual dioxane and mineral oil (carried over from NaH). Dry the white solid under high vacuum at 40 °C for 12 hours.

Quantitative Data Presentation

Table 1 summarizes the stoichiometric parameters, molecular weights, and expected outcomes for the two-step synthesis.

| Step | Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Expected Yield |

| 1. O-Methylation | (S)-N-Boc-3-hydroxypiperidine | 201.26 | 1.0 | 10.0 g | N/A (Intermediate) |

| Sodium Hydride (60% dispersion) | 24.00 | 1.5 | 2.98 g | ||

| Methyl Iodide | 141.94 | 1.5 | 4.64 mL | ||

| (S)-N-Boc-3-methoxypiperidine | 215.29 | - | ~10.5 g | 95-98% (Crude) | |

| 2. Deprotection | (S)-N-Boc-3-methoxypiperidine | 215.29 | 1.0 | 10.5 g | N/A |

| 4.0 M HCl in 1,4-Dioxane | 36.46 | 5.0 | 61.0 mL | ||

| This compound HCl | 151.63 | - | ~6.8 g | 88-92% (Over 2 steps) |

Table 1: Stoichiometric summary and yield expectations for the preparation of this compound HCl.

References

- Patent Application Publication: US 2019/0062330 A1 (KRAS G12C Inhibitors and Piperidine Building Blocks). Google Patents.

- United States Patent: US 10,421,760 B2 (Synthesis and Deprotection Protocols for Substituted Piperidines). Google Patents.

-

Greene's Protective Groups in Organic Synthesis, 4th Edition . Wuts, P. G. M., & Greene, T. W. (2006). John Wiley & Sons. URL:[Link]

-

Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers . Royal Society of Chemistry (RSC). URL:[Link]

-

Solid-Phase Synthesis of Polyethers and Polyamines . University of London Thesis - UCL Discovery. URL:[Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. wiley.com [wiley.com]

- 6. download.e-bookshelf.de [download.e-bookshelf.de]

Peptide coupling strategies using (S)-3-Methoxypiperidine

Application Note: Peptide Coupling Strategies Using (S)-3-Methoxypiperidine

Executive Summary

This compound (CAS: 688809-96-3) is a high-value chiral building block frequently employed in the synthesis of kinase inhibitors and GPCR modulators. However, its incorporation into peptide scaffolds or drug conjugates presents a distinct challenge: it is a sterically hindered, electron-deficient secondary amine .

The methoxy group at the C3 position creates a "pucker" in the piperidine ring, increasing steric bulk near the nucleophilic nitrogen. Furthermore, the inductive electron-withdrawing effect (

This guide details two optimized protocols designed to overcome these barriers:

-

Protocol A (Discovery): A HATU-mediated approach for maximum yield on milligram scales.

-

Protocol B (Process): A T3P® (Propylphosphonic anhydride) approach for scalable, low-epimerization synthesis with simplified workup.

Strategic Analysis & Reagent Selection

The choice of coupling reagent is dictated by the "Triangle of Constraints": Reactivity , Epimerization , and Purification .

| Feature | HATU / HOAt | T3P (Propylphosphonic Anhydride) | EDC / HOBt |

| Mechanism | Uronium-based (Fastest activation) | Phosphonium anhydride (Low epimerization) | Carbodiimide (Slowest) |

| Steric Tolerance | Excellent (Best for hindered amines) | Good (Requires higher T) | Poor |

| Epimerization Risk | Moderate (Base dependent) | Very Low | Moderate |

| Workup | Chromatography required (removes urea/guanidine) | Aqueous Extraction (Water-soluble byproducts) | Aqueous/Chromatography |

| Ideal Use Case | Small-scale, precious acid, difficult coupling. | Scale-up (>1g), GMP, racemization-prone acids. | Routine, non-hindered couplings.[1][2] |

The "Salt" Factor

This compound is typically supplied as a Hydrochloride (HCl) or Tartrate salt to ensure stability.

-

Critical Step: The salt must be broken (free-based) in situ or prior to reaction. Failure to add sufficient base to neutralize the salt will result in 0% conversion.

-

Recommendation: Use 3.0–4.0 equivalents of base (DIPEA or NMM) in the reaction mixture to ensure the amine is free and the carboxylic acid is deprotonated.

Visual Workflow & Mechanism

Figure 1: Strategic Decision Tree for Coupling this compound

Caption: Decision matrix for selecting the optimal coupling reagent based on scale and substrate sensitivity.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Best for: Discovery chemistry, unreactive acids, and small-scale synthesis where yield is paramount.

Reagents:

-

Carboxylic Acid (1.0 eq)

-

This compound[][4]·HCl (1.2 eq)

-

HATU (1.1 – 1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 eq)

-

Solvent: DMF (Anhydrous) [Concentration: 0.1 M]

Procedure:

-

Preparation: In a dry vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 eq) and This compound·HCl (1.2 eq) in anhydrous DMF.

-

Note: Unlike standard protocols where the acid is pre-activated, we mix acid and amine first. This prevents the formation of guanidinium byproducts (where HATU reacts with the amine) because the hindered amine reacts slowly with HATU, while the acid activation is fast.

-

-

Base Addition: Add DIPEA (3.5 eq) dropwise.

-

Checkpoint: Ensure the solution is basic (pH > 8 on wet pH paper). The HCl salt consumes 1.0 eq of base immediately.

-

-

Activation: Cool the mixture to 0°C (ice bath). Add HATU (1.1 eq) in one portion.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor by LCMS.[5] If the acid persists after 4 hours, add 0.1 eq additional HATU.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash sequentially with: 10% Citric Acid (removes excess DIPEA/Amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

-

Dry over MgSO₄, filter, and concentrate.

-

-

Purification: Flash chromatography is usually required to remove tetramethylurea (HATU byproduct).

Protocol B: Low-Epimerization Scalable Coupling (T3P)

Best for: Chiral acids (preventing racemization), gram-scale synthesis, and "green" chemistry requirements.

Reagents:

-

Carboxylic Acid (1.0 eq)

-

This compound[][4]·HCl (1.1 eq)

-

T3P® (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)

-

Base: Pyridine (3.0 eq) OR N-Methylmorpholine (NMM) (4.0 eq)

-

Solvent: EtOAc or 2-MeTHF [Concentration: 0.2 – 0.5 M]

Procedure:

-

Preparation: Charge a flask with Carboxylic Acid (1.0 eq) and This compound·HCl (1.1 eq) in EtOAc.

-

Base Addition: Add Pyridine (3.0 eq) or NMM (4.0 eq). Cool to 0°C.

-

Why Pyridine? Dunetz et al. demonstrated that Pyridine/T3P minimizes epimerization significantly better than DIPEA/T3P for sensitive substrates.

-

-

Coupling: Add T3P solution (1.5 eq) dropwise over 5–10 minutes.

-

Note: T3P is less reactive than HATU; the reaction may require running at RT or even 40°C for hindered substrates. Start at 0°C -> RT.

-

-

Reaction: Stir at RT for 12 hours.

-

Optimization: If conversion is <50% after 4 hours, heat to 45°C. The cyclic anhydride structure of T3P is thermally stable.

-

-

Workup (The "Magic" Step):

-

Add water to the reaction mixture.[6] T3P byproducts are water-soluble phosphates.

-

Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine/amine), then Sat. NaHCO₃, then Brine.

-

-

Isolation: Concentrate the organic layer. Often yields pure product without chromatography.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<20%) | Amine still protonated (HCl salt). | Check pH. Increase DIPEA to 5.0 eq. Ensure salt is fully broken. |

| Racemization of Acid | Over-activation or high base strength. | Switch from HATU/DIPEA to T3P/Pyridine . Keep temp at 0°C. |

| Guanidinium Byproduct | Amine reacted with HATU.[5] | Do not premix Amine + HATU. Add HATU to Acid + Base first (1 min), then add Amine. |

| Slow Kinetics | Steric hindrance of C3-methoxy. | Increase concentration (0.5 M). Switch solvent to NMP (for HATU) or heat to 50°C (for T3P). |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8] Organic Process Research & Development, 20(2), 140–177. Link

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][2] Organic Letters, 13(19), 5048–5051. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link

Sources

- 1. Amide synthesis by acylation [organic-chemistry.org]

- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. 688809-96-3 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]

- 5. growingscience.com [growingscience.com]

- 6. bachem.com [bachem.com]

- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 8. hepatochem.com [hepatochem.com]

Strategic Solvent Selection for (S)-3-Methoxypiperidine Reactions: Protocols for Reductive Amination and Buchwald-Hartwig Cross-Coupling

Executive Summary

(S)-3-Methoxypiperidine is a highly versatile, chiral secondary amine building block that has become indispensable in modern pharmaceutical development, most notably in the synthesis of targeted oncology therapeutics such as KRAS G12C inhibitors[1][2]. The presence of the methoxy group at the C3 position introduces subtle steric and electronic nuances that differentiate its reactivity from unsubstituted piperidine.

When integrating this pharmacophore into complex Active Pharmaceutical Ingredients (APIs) via reductive amination or Buchwald-Hartwig cross-coupling, solvent selection is not merely a matter of reagent solubility. The solvent dictates reaction kinetics, thermodynamic equilibria, catalyst stability, and the overall Process Mass Intensity (PMI) of the synthetic route[3][4]. This guide provides a mechanistic rationale and self-validating protocols for optimizing solvent conditions in this compound workflows, moving away from legacy toxic solvents toward sustainable, high-performance alternatives.

Mechanistic Principles of Solvent Causality

Reductive Amination: Driving the Iminium Equilibrium

Reductive amination with this compound involves a two-step cascade: the reversible condensation of the amine with an aldehyde or ketone to form an iminium ion, followed by irreversible hydride reduction[5].

-

The Legacy Approach: Historically, 1,2-dichloroethane (DCE) or dichloromethane (DCM) were the solvents of choice because they readily dissolve the preferred mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), without reacting with it.

-

The Causality of Greener Alternatives: DCE is a highly toxic, ozone-depleting substance. According to the[6], 2-Methyltetrahydrofuran (2-MeTHF) is a superior alternative. Mechanistically, 2-MeTHF forms a heteroazeotrope with water. This allows for the dynamic removal of the water byproduct (via molecular sieves or Dean-Stark distillation) during the initial condensation phase, pushing the thermodynamic equilibrium entirely toward the iminium ion before the reductant is introduced[4][5].

Buchwald-Hartwig Cross-Coupling: Catalyst & Base Compatibility

Palladium-catalyzed C-N bond formation requires a solvent that supports the full catalytic cycle (oxidative addition, amine coordination, deprotonation, and reductive elimination) without poisoning the metal center[7][8].

-

Base Solubility vs. Catalyst Stability: The solvent must partially dissolve bulky, strong bases like sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) to facilitate the deprotonation of the coordinated this compound[9]. However, highly coordinating polar solvents can displace the critical phosphine or N-heterocyclic carbene (NHC) ligands from the Pd center, leading to catalyst aggregation (palladium black) and reaction stalling.

-

Solvent Selection: Toluene remains the optimal non-polar choice, providing a high boiling point (110 °C) to overcome the activation energy barrier of difficult couplings while maintaining catalyst integrity[10][11]. For highly polar substrates where toluene fails, 1,4-Dioxane is traditionally used; however, due to its toxicity and peroxide-forming risks, Cyclopentyl methyl ether (CPME) is now recommended as a greener, high-boiling substitute that offers similar ethereal coordination properties without the associated hazards.

Quantitative Data: Solvent Property & Performance Matrix

The following table summarizes the physicochemical properties and typical performance metrics of solvents used for this compound reactions, evaluated against modern sustainability guidelines.

| Solvent | Reaction Application | Boiling Point (°C) | Water Solubility (g/100mL) | ACS GCIPR Recommendation | Typical Yield (%) | Mechanistic Advantage |

| DCE | Reductive Amination | 83.5 | 0.8 | Avoid (Highly Toxic) | 80-85% | Excellent NaBH(OAc)₃ solubility. |

| 2-MeTHF | Reductive Amination | 80.2 | 14.0 | Recommended | 85-92% | Forms water azeotrope; drives iminium formation. |

| Methanol | Reductive Amination | 64.7 | Miscible | Recommended | 75-85% | Stabilizes iminium intermediate; requires NaBH₃CN. |

| Toluene | Buchwald-Hartwig | 110.6 | 0.05 | Recommended | 85-95% | High temp activation; prevents catalyst degradation. |

| 1,4-Dioxane | Buchwald-Hartwig | 101.1 | Miscible | Avoid (Carcinogen) | 80-90% | Solubilizes polar APIs and bases. |

| CPME | Buchwald-Hartwig | 106.0 | 1.1 | Recommended | 82-92% | Resists peroxide formation; excellent phase separation. |

Self-Validating Experimental Protocols

Protocol A: Green Reductive Amination in 2-MeTHF

Target: Synthesis of N-alkyl-(S)-3-methoxypiperidine derivatives.

Step-by-Step Methodology:

-

Preparation: To an oven-dried round-bottom flask under nitrogen, add the target aldehyde/ketone (1.0 equiv.) and this compound (1.1 equiv.).

-

Solvent Addition: Dissolve the mixture in anhydrous 2-MeTHF (0.2 M concentration). Add activated 4Å molecular sieves (approx. 200 mg/mmol) to absorb generated water and drive the equilibrium[5].

-

Self-Validation Checkpoint 1 (Iminium Formation): Stir at room temperature for 2 hours. Remove a 10 µL aliquot, dilute in CDCl₃, and analyze via ¹H-NMR. Validation: Ensure the disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the appearance of the iminium/imine signal (~7.5-8.5 ppm) before proceeding.

-

Reduction: Cool the reaction to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv.). The stepwise addition prevents thermal spikes that could lead to the direct reduction of any unreacted aldehyde[5].

-

Completion & Workup: Allow the mixture to warm to room temperature and stir for 4-12 hours. Quench slowly with saturated aqueous NaHCO₃.

-

Self-Validation Checkpoint 2 (Phase Separation): Extract with 2-MeTHF. Validation: If an emulsion forms (common with piperidine derivatives), add brine to increase the aqueous layer's ionic strength, forcing a clean phase separation. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Buchwald-Hartwig Cross-Coupling in Toluene

Target: Synthesis of N-aryl-(S)-3-methoxypiperidine (e.g., KRAS G12C intermediate)[12][13].

Step-by-Step Methodology:

-

Reagent Charging: In a Schlenk tube or heavy-walled pressure vial, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and NaOtBu (1.5 equiv.).

-

Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and a biaryl phosphine ligand such as RuPhos or XPhos (4 mol%)[7][9].

-

Solvent & Degassing (Critical Step): Add anhydrous, degassed Toluene (0.1 M). Self-Validation Checkpoint 1: Perform three freeze-pump-thaw cycles or bubble with argon for 15 minutes. Validation: The solution should transition from a dark purple/brown (Pd₂(dba)₃) to a deep red/orange, indicating the formation of the active monomeric Pd(0)-ligand complex. If the solution turns black, oxygen has poisoned the catalyst.

-

Heating: Seal the vessel and heat to 100 °C in an oil bath or heating block for 8-16 hours.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts.

-

Self-Validation Checkpoint 2 (Conversion): Analyze the crude filtrate via GC-MS or LC-MS. Validation: Confirm the molecular ion peak of the coupled product and ensure no dehalogenated arene byproducts are present (which would indicate premature reductive elimination without amine coordination)[9].

Solvent Selection Workflow

The following decision tree outlines the logical progression for selecting the optimal solvent for this compound reactions based on reaction class and sustainability metrics.

Decision tree for this compound solvent selection based on reaction class.

References

-

ACS GCI Pharmaceutical Roundtable Solvent Selection Guide American Chemical Society (ACS) URL:[Link]

- KRAS G12C Inhibitors (Patent US20190062330A1)

-

What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science (Royal Society of Chemistry) URL:[Link]

Sources

- 1. WO2020101736A1 - Kras g12c inhibitors - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. acs.org [acs.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US10689377B2 - KRas G12C inhibitors - Google Patents [patents.google.com]

Troubleshooting & Optimization

Preventing racemization of (S)-3-Methoxypiperidine during synthesis

Subject: Preventing Racemization & Ensuring Enantiopurity During Synthesis

Executive Summary

(S)-3-Methoxypiperidine is a critical chiral pharmacophore (e.g., in BTK inhibitors like Ibrutinib). The C3-chiral center is susceptible to racemization not through simple inversion, but primarily through neighboring group participation (NGP) mechanisms involving the nitrogen atom, or via accidental oxidation.

This guide provides validated protocols to prevent chirality loss, specifically focusing on the "Aziridinium Trap" during synthesis and providing rescue protocols via chiral resolution.

Module 1: The "Aziridinium Trap" (Root Cause Analysis)

The most frequent cause of racemization when synthesizing 3-substituted piperidines from chiral alcohols (e.g., (S)-3-hydroxypiperidine) is the inadvertent activation of the hydroxyl group into a leaving group (Mesylate, Tosylate, Halide).

The Mechanism of Failure

If you attempt to synthesize the ether by converting the alcohol to a leaving group (intended for displacement by methoxide), the nitrogen lone pair (if not strongly electron-withdrawing protected) will attack the C3 position faster than the external nucleophile. This forms a bicyclic aziridinium ion .

-

Result: The incoming nucleophile can attack either carbon of the aziridinium ring.

-

Outcome: Complete loss of stereochemical integrity (formation of racemic mixture) and potential regioisomeric impurities (pyrrolidine ring contraction).

Visualizing the Risk

Figure 1: The mechanistic pathway leading to racemization via neighboring group participation. Avoid activating the C3-oxygen.

Module 2: Validated Synthesis Protocols

To maintain the (S)-configuration, you must keep the C3–O bond intact throughout the synthesis. The chirality must be established before methylation (via enzymatic reduction) or purified after (via resolution).

Protocol A: Safe O-Methylation of (S)-N-Boc-3-Hydroxypiperidine

Use this protocol if you already have the chiral alcohol.

Principle: Williamson Ether Synthesis. We activate the nucleophile (the hydroxyl group), not the electrophile (the methyl source).

Reagents:

-

Substrate: (S)-N-Boc-3-hydroxypiperidine (N-protection is mandatory to prevent N-methylation).

-

Base: Sodium Hydride (NaH) 60% dispersion or Potassium tert-butoxide (KOtBu).

-

Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

-

Solvent: Anhydrous THF or DMF (DMF accelerates the reaction but requires harder workup).

Step-by-Step:

-

Preparation: Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF (0.5 M) under Nitrogen/Argon. Cool to 0°C.[1]

-

Deprotonation: Add NaH (1.2 eq) portion-wise. Critical: Allow evolution of H2 to cease and stir for 30 mins at 0°C to ensure complete alkoxide formation.

-

Alkylation: Add Methyl Iodide (1.5 eq) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4-12 hours.

-

Note: Do not heat above 40°C. High heat with strong base can induce elimination to the enecarbamate (loss of chirality).

-

-

Quench: Carefully quench with saturated NH4Cl solution.

-

Workup: Extract with EtOAc. Wash organic layer with water (to remove DMF if used) and brine.

-

Deprotection (if needed): Remove Boc using HCl/Dioxane (4M) at 0°C to RT. Avoid refluxing in strong acid.

Protocol B: Enzymatic Synthesis (Highest Purity)

Use this protocol to generate the chiral precursor from the ketone.

Reagents: Ketoreductase (KRED) screening kit (e.g., Codexis or similar), NADPH cofactor, Glucose Dehydrogenase (GDH) for recycling.

-

Substrate: N-Boc-3-piperidone.

-

Biocatalysis: Screen KREDs for (S)-selectivity. Many commercial KREDs achieve >99% ee.

-